![molecular formula C25H27N5O2 B2959447 9-(2,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922453-99-4](/img/structure/B2959447.png)
9-(2,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as purines. Purines are heterocyclic aromatic organic compounds that consist of a pyrimidine ring fused to an imidazole ring . They are involved in many biological processes and are key components of some very important molecules like DNA and RNA .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and different types of chemical reactions. Unfortunately, without specific information or a known synthesis route for this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, seems to contain a purine core, which is a common structure in many biological molecules. The purine core is likely modified with various functional groups, including a phenethyl group and a dimethylphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of purines and their derivatives include high melting points and solubility in water .Applications De Recherche Scientifique
Chemical Synthesis
The compound's synthesis process is a focus of scientific research. Studies have shown that 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, related to the chemical , can be synthesized through multi-step chemical processes involving reactions with orthocarboxylates or intramolecular alkylation in dimethylformamide (DMF) in the presence of potassium carbonate (Šimo et al., 1995).
Affinity for Adenosine Receptors
A significant area of research is the affinity of pyrimido- and pyrazinoxanthines, structurally similar to the compound, for adenosine receptors (ARs). Certain derivatives have been identified as potent antagonists of the A1 AR subtype, showing selectivity over other AR subtypes. Detailed analyses of binding cavities within individual AR subtypes indicate small but significant structural variations, potentially affecting binding affinities (Szymańska et al., 2016).
Crystal Structure Analysis
Understanding the crystal structure of similar compounds is another research focus. Studies have analyzed compounds like 2-amino-7-methyl-9-(beta-D-ribofuranosyl)-1H,9H-purine-6,8-dione monohydrate, providing insights into sugar conformation, side chain orientation, and the purine ring's planarity, which are crucial for understanding the chemical and biological properties of these compounds (Larson et al., 1989).
Potential Pharmacological Applications
Some research has explored the potential pharmacological applications of structurally related compounds, including their interaction with serotonin receptors and their potential psychotropic activity. These studies have identified certain compounds as potent ligands for serotonin receptors, exhibiting antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Anti-inflammatory Activity
The anti-inflammatory activity of pyrimidopurinediones has been studied. Certain derivatives exhibit significant anti-inflammatory activity in models like the adjuvant-induced arthritis rat model. Some of these compounds also demonstrate cyclooxygenase inhibitory activity and are devoid of certain side effects, such as gastric ulcer induction (Kaminski et al., 1989).
Novel Ring Systems Synthesis
Research into the synthesis of new ring systems, such as thiadiazepino-[3,2-f]-purine, has been conducted. These studies provide a framework for synthesizing complex organic structures that may have unique biological activities (Hesek & Rybár, 1994).
Ionization and Methylation Studies
The study of ionization and methylation reactions in purine-6,8-diones offers insights into their chemical properties and reactivity. This research can inform the understanding of their pharmacological potential and guide the development of new compounds (Rahat et al., 1974).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its biological activity and potential applications. If it shows promising biological activity, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical studies .
Propriétés
IUPAC Name |
9-(2,4-dimethylphenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-17-10-11-20(18(2)16-17)28-13-7-14-29-21-22(26-24(28)29)27(3)25(32)30(23(21)31)15-12-19-8-5-4-6-9-19/h4-6,8-11,16H,7,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVLVQSJTUMCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2959371.png)
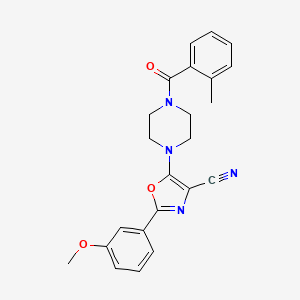
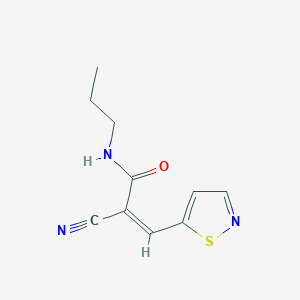
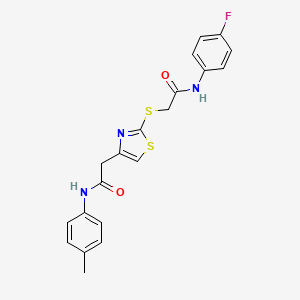
![2-[3-(trifluoromethyl)phenyl]hexahydropyrrolo[3',4':4,5]isoxazolo[2,3-a]pyridine-1,3(2H,3aH)-dione](/img/structure/B2959376.png)
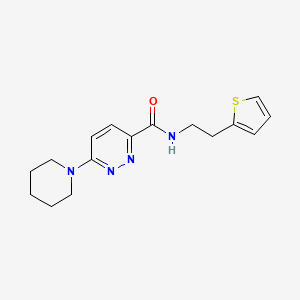
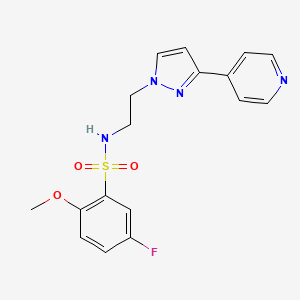
![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2959381.png)
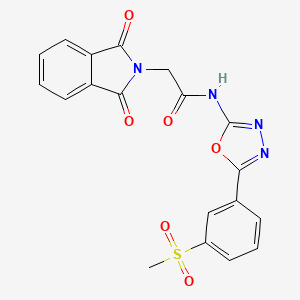
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2959383.png)
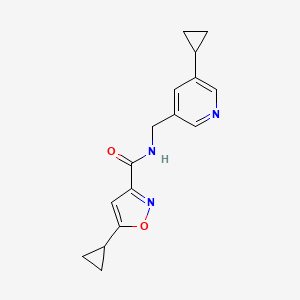
![N-mesityl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2959385.png)
![2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2959386.png)
![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2959387.png)